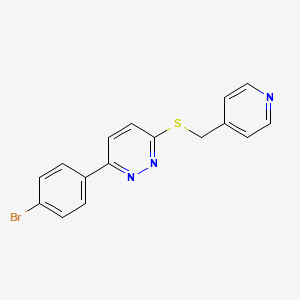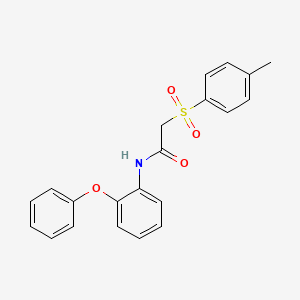
N-(2-phenoxyphenyl)-2-tosylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Phenoxyphenyl)methanesulphonamide” is a pharmaceutical impurity standard related to Nimesulide, a non-steroidal anti-inflammatory drug . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 .
Synthesis Analysis
While specific synthesis methods for “N-(2-phenoxyphenyl)-2-tosylacetamide” were not found, there are methods for synthesizing similar compounds. For instance, 2-(2-Phenoxyphenyl) acetohydrazide, a related compound, can be synthesized from 2-phenoxybenzoic acid .Molecular Structure Analysis
The molecular structure of “N-(2-Phenoxyphenyl)methanesulphonamide” has been confirmed by different nuclear magnetic resonance techniques, Fourier transform infrared spectroscopy (FTIR), and Mass-spectrometry .Physical And Chemical Properties Analysis
“N-(2-Phenoxyphenyl)methanesulphonamide” has a molecular formula of C13H13NO3S and a molecular weight of 263.31 . More specific physical and chemical properties were not found.Scientific Research Applications
Synthesis of Complexes
The compound can be used in the synthesis of complexes, such as the Zn(II) complex. This complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .
DNA Interaction Studies
The Zn(II) complex synthesized using this compound has been used to study interactions with CT (calf thymus) DNA. Viscosity measurements, absorption and fluorescence spectroscopy were utilized to examine the complex’s interaction with DNA .
ADMET Characteristics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the ligand and complex were ascertained through ADMET studies .
Density Functional Theory (DFT) Studies
The stability of the Zn(II) complex was indicated by the calculation of the different electronic parameters of the optimized structure through Density Functional Theory (DFT) .
Molecular Docking Studies
Molecular docking studies reflected the future opportunity for the consideration of Zn(II) complex to fight against Alzheimer and Glaucoma diseases .
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases. Schiff bases and their metal complexes have garnered enormous attention of chemists worldwide due to their multiple biological applications .
7. Synthesis of Tetracyclic 3,4-fused Indoles and Dihydroindoles An efficient synthetic method of tetracyclic 3,4-fused indoles and dihydroindoles via rhodium-catalyzed (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole was described .
8. Synthesis of Drugs and Bioactive Molecules The compound can be used in the synthesis of drugs and bioactive molecules. For example, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 .
Safety and Hazards
Future Directions
The role of neuroinflammation in diseases like Alzheimer’s is being studied, and PET imaging with ligands for neuroinflammation may act as surrogate markers of disease progression . This could help develop more integrative models of diseases and measure the efficacy of clinical trials using anti-inflammatory compounds .
Mechanism of Action
Target of Action
N-(2-phenoxyphenyl)-2-tosylacetamide is a complex organic compound that interacts with specific targets in the body. The primary target of this compound is the Translocator Protein (TSPO) . TSPO, also known as the peripheral benzodiazepine receptor, plays a crucial role in the physiological control of synaptic plasticity and neurological disorders .
Mode of Action
The compound acts as a partial agonist for the TSPO . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-(2-phenoxyphenyl)-2-tosylacetamide binds to the TSPO, triggering a series of biochemical reactions. The exact nature of these reactions and the resulting changes are still under investigation.
Biochemical Pathways
It is known that tspo is involved in a variety of biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, it is plausible that N-(2-phenoxyphenyl)-2-tosylacetamide, through its interaction with TSPO, could influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-(2-phenoxyphenyl)-2-tosylacetamide’s action are largely dependent on its interaction with TSPO. Given TSPO’s role in neurological function, it is possible that the compound could have effects on synaptic plasticity and potentially influence neurological disorders .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANVBMNHMOUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-tosylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


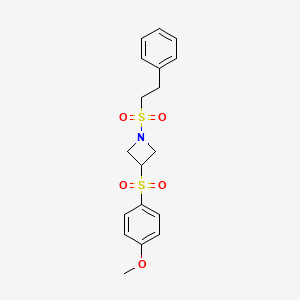
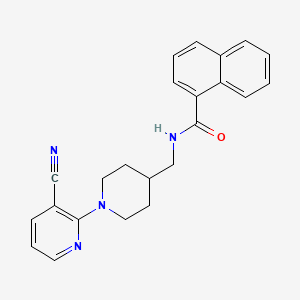
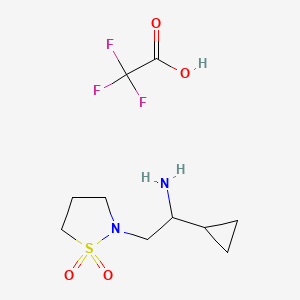
![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2448274.png)
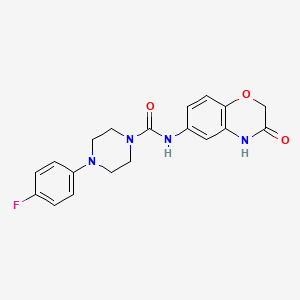

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)
![2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2448279.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)


![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2448287.png)
